molecular formula C7H3ClFN3O2 B1360823 3-Chloro-4-fluoro-6-nitro-1H-indazole CAS No. 885520-10-5

3-Chloro-4-fluoro-6-nitro-1H-indazole

Cat. No. B1360823
M. Wt: 215.57 g/mol
InChI Key: HETKCEGRFLRGPE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H3ClFN3O2 . It is a derivative of indazole, a heterocyclic compound that is widely used in medicinal chemistry .


Synthesis Analysis

The synthesis of indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . A study has presented a new practical synthesis of 1H-indazole, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluoro-6-nitro-1H-indazole consists of a six-membered benzene ring fused with a five-membered nitrogenous ring . The benzene ring is substituted with chlorine, fluorine, and nitro groups .


Chemical Reactions Analysis

Indazole derivatives, including 3-Chloro-4-fluoro-6-nitro-1H-indazole, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-fluoro-6-nitro-1H-indazole include a molecular weight of 215.57 . More specific properties such as melting point, boiling point, and density were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Importance

3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, derived from 6-nitro-1H-indazole, show significant antibacterial, antifungal, and antitubercular activities. This includes their anti-inflammatory activity in vivo, demonstrating a broad spectrum of biological importance (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Chemical Reaction Studies

A study focused on the reaction of NH-indazoles with 1-fluoro-2,4-dinitrobenzene revealed the formation of benzotriazole-N-oxides, expanding the understanding of chemical reactions involving indazoles (Alkorta et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-chloro-1-methyl-5-nitro-1H-indazole was analyzed, providing insights into its planar structure and intermolecular interactions, crucial for understanding its chemical properties (Kouakou et al., 2015).

Antileishmanial Activity

Novel derivatives of 3-chloro-6-nitro-1H-indazole exhibit promising antileishmanial activity. This includes their potent inhibition of Leishmania major growth, demonstrating their potential as therapeutic agents (Abdelahi et al., 2021).

Crystallography and Chemical Analysis

Studies on crystallography and chemical analysis of 1H-indazole derivatives have provided deep insights into their molecular structures and intermolecular interactions, aiding in the development of new chemical entities (Gzella & Wrzeciono, 2001).

Quantum Mechanical Calculations

Research involving quantum mechanical calculations of 1,2,4-triazole derivatives, including fluoro and chloro variants, has been instrumental in understanding their molecular interactions and properties (Shukla et al., 2014).

Nucleophilic Substitution Studies

The study of nucleophilic substitution in 4,6-dinitro-1-phenyl-1H-indazole has contributed to understanding the regiospecificity of such reactions in indazole derivatives (Starosotnikov et al., 2004).

Synthesis and Antibacterial Activities

The synthesis of new 8-chloro-3-alkyl-3H-pyrazolo[4,3-a]acridine-11-carbonitriles from alkylated nitro derivatives of indazole and their potent antibacterial activities highlight the therapeutic potential of these compounds (Rahmani, Pordel, & Davoodnia, 2014).

Davis-Beirut Reaction in Heterocycle Synthesis

The Davis-Beirut reaction has been utilized for the construction of 2H-indazoles and their derivatives, revealing a versatile method for synthesizing a variety of indazole-based compounds (Zhu, Haddadin, & Kurth, 2019).

Safety And Hazards

The safety data sheet for 3-Chloro-4-fluoro-6-nitro-1H-indazole was not found in the retrieved papers . Therefore, it’s important to handle this compound with care until more information is available.

Future Directions

The future directions for the study of 3-Chloro-4-fluoro-6-nitro-1H-indazole and similar compounds could involve further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential medicinal applications .

properties

IUPAC Name

3-chloro-4-fluoro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETKCEGRFLRGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-6-nitro-1H-indazole

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